N-{[(2-chlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide
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Overview
Description
N-{[(2-chlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide, commonly known as CCT251545, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation.
Mechanism of Action
CCT251545 works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in the development and progression of cancer. By inhibiting the activity of BRD4, CCT251545 is able to disrupt the transcriptional program of cancer cells, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, CCT251545 has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory cytokines, which play a role in a variety of diseases. Additionally, CCT251545 has been shown to have anti-viral properties, making it a potential treatment for viral infections.
Advantages and Limitations for Lab Experiments
One of the advantages of CCT251545 is its high potency and specificity. This makes it an ideal tool for studying the role of BRD4 in cancer and other diseases. Additionally, CCT251545 is readily available and has been extensively characterized, making it a reliable tool for scientific research.
One limitation of CCT251545 is its potential toxicity. While it has been shown to be well-tolerated in animal studies, further research is needed to fully understand its safety profile. Additionally, CCT251545 may not be effective in all types of cancer, highlighting the need for further investigation into its mechanism of action.
Future Directions
There are several future directions for research on CCT251545. One area of interest is its potential as a combination therapy with other cancer treatments. Additionally, further research is needed to understand its mechanism of action and identify potential biomarkers for patient selection. Finally, there is a need for further investigation into the safety and toxicity of CCT251545 in humans.
Synthesis Methods
The synthesis of CCT251545 involves a multi-step process that begins with the reaction of 2-chloroaniline with carbon disulfide to form the corresponding thiourea. This is followed by a reaction with 2-bromo-thiophene-3-carboxylic acid to yield the final product. The synthesis of CCT251545 has been optimized to produce high yields and purity, making it readily available for scientific research.
Scientific Research Applications
CCT251545 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, CCT251545 has been shown to induce apoptosis, or programmed cell death, in cancer cells, further highlighting its potential as a cancer treatment.
properties
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2OS2/c13-8-4-1-2-5-9(8)14-12(17)15-11(16)10-6-3-7-18-10/h1-7H,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMSRPADMFPZQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=CS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20979148 |
Source
|
Record name | N-{[(2-Chlorophenyl)imino](sulfanyl)methyl}thiophene-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20979148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)carbamothioyl]thiophene-2-carboxamide | |
CAS RN |
6317-09-5 |
Source
|
Record name | N-{[(2-Chlorophenyl)imino](sulfanyl)methyl}thiophene-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20979148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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